Chemical Structure, Properties, and Synthetic Utility of Methyl 3-amino-5-methylhexanoate: A Technical Guide
Chemical Structure, Properties, and Synthetic Utility of Methyl 3-amino-5-methylhexanoate: A Technical Guide
Executive Summary
In the realm of peptidomimetics and advanced drug discovery, unnatural amino acids serve as critical building blocks for developing proteolytically stable therapeutics. Methyl 3-amino-5-methylhexanoate (commonly referred to as methyl β -homoleucinate) is a highly valued β -amino acid derivative. While it is frequently encountered in chemical catalogs, it is often structurally confused with the blockbuster neuropathic pain drug, pregabalin, due to their identical molecular formulas.
This technical whitepaper provides an in-depth analysis of the chemical identity, physicochemical properties, and synthetic utility of Methyl 3-amino-5-methylhexanoate. Designed for application scientists and drug development professionals, this guide establishes robust, self-validating protocols for its synthesis and integration into solid- and solution-phase peptide workflows.
Chemical Identity & Structural Analysis
Methyl 3-amino-5-methylhexanoate is the methyl ester of 3-amino-5-methylhexanoic acid ( β -homoleucine)[1]. In synthetic applications, it is predominantly utilized as its (S)-enantiomer and supplied as a hydrochloride salt to prevent spontaneous intermolecular cyclization (lactamization)[2].
Physicochemical Properties
Understanding the physicochemical profile of this compound is essential for optimizing chromatographic purification and peptide coupling conditions. The esterification of the free carboxylic acid significantly alters its solubility profile, shifting it from a highly polar zwitterion to a lipophilic organic salt[3].
| Property | Value |
| IUPAC Name | Methyl 3-amino-5-methylhexanoate |
| Molecular Formula | C₈H₁₇NO₂ (Free base) / C₈H₁₈ClNO₂ (HCl salt) |
| Molecular Weight | 159.23 g/mol (Free base) / 195.69 g/mol (HCl salt) |
| CAS Registry Numbers | 181075-66-1 (S-isomer); 1858255-68-1 (HCl salt) |
| Topological Polar Surface Area (TPSA) | 52.32 Ų |
| LogP (Predicted) | 0.92 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Physical State | White crystalline solid (HCl salt) |
| Storage Conditions | 2-8 °C, inert atmosphere, desiccated |
Data synthesized from.
Structural Isomerism: Clarifying the Pregabalin Confusion
A common point of failure in literature and inventory management is the conflation of Methyl 3-amino-5-methylhexanoate with the methyl ester of pregabalin. Both the free base of Methyl 3-amino-5-methylhexanoate and the free acid of pregabalin share the exact same molecular formula (C₈H₁₇NO₂) and molecular weight (159.23 g/mol )[3][4].
However, their carbon skeletons are fundamentally different:
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Pregabalin is a γ -amino acid: 3-(aminomethyl)-5-methylhexanoic acid . The primary amine is located on a branched methyl group[4].
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Methyl 3-amino-5-methylhexanoate is a β -amino acid ester. The primary amine is located directly on the C3 position of the hexanoate backbone[5].
Figure 1: Structural divergence between C8H17NO2 isomers.
Synthetic Methodologies & Experimental Protocols
Free β -amino acids are zwitterionic, rendering them highly insoluble in the organic solvents (e.g., DMF, DCM) required for standard peptide coupling. Converting β -homoleucine to its methyl ester hydrochloride salt protects the C-terminus and drastically improves organic solubility.
Protocol 1: Synthesis via Modified Fischer Esterification
Objective: Convert 3-amino-5-methylhexanoic acid into Methyl 3-amino-5-methylhexanoate HCl salt.
Causality & Mechanism: Traditional aqueous acid catalysis is inefficient for amino acids due to equilibrium limitations. Instead, reacting thionyl chloride (SOCl₂) with anhydrous methanol generates anhydrous HCl and methyl chlorosulfite in situ. This highly reactive intermediate drives the esterification to completion without introducing water, ensuring the final product precipitates cleanly as the stable hydrochloride salt.
Step-by-Step Workflow:
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Preparation: Suspend 1.0 equivalent of 3-amino-5-methylhexanoic acid (free base) in anhydrous methanol to achieve a 0.5 M concentration. Place the reaction flask in an ice bath (0 °C) under a steady stream of argon.
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Activation: Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂) over 30 minutes.
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Self-Validating Check: The suspension should gradually clear into a homogeneous solution as the HCl salt forms and dissolves in methanol.
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-
Reflux: Remove the ice bath and heat the mixture to 65 °C (reflux) for 4 to 6 hours.
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Self-Validating Check: Monitor reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the baseline zwitterion spot disappears.
-
-
Concentration: Cool the mixture to room temperature. Evaporate the volatiles (methanol, unreacted HCl, and SO₂ byproducts) under reduced pressure to yield a crude viscous oil.
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Purification (Trituration): Suspend the crude oil in ice-cold anhydrous diethyl ether and stir vigorously for 15 minutes.
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Causality: The highly polar HCl salt of the amino ester is completely insoluble in ether, causing it to crash out as a white crystalline solid, while non-polar impurities remain solvated.
-
-
Isolation: Filter the precipitate over a glass frit, wash twice with cold ether, and dry under high vacuum for 12 hours. Expected yield: >90% with >95% purity[2].
Figure 2: Step-by-step synthesis workflow for the esterification process.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured Methyl 3-amino-5-methylhexanoate, the following analytical benchmarks must be met before proceeding to downstream peptide synthesis:
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LC-MS (ESI+): The calculated exact mass of the free base is 159.1259 Da. A dominant [M+H]+ pseudo-molecular ion peak must be observed at m/z 160.13 [6].
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¹H-NMR (400 MHz, DMSO-d₆):
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A sharp singlet at ~3.65 ppm integrating to 3H confirms the successful installation of the methyl ester.
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A broad singlet at ~8.20 ppm integrating to 3H confirms the presence of the protonated primary amine ( −NH3+ ).
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Two overlapping doublets at ~0.85 ppm integrating to 6H represent the terminal isobutyl methyl groups.
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Applications in Peptidomimetics
Incorporating β -amino acids like Methyl 3-amino-5-methylhexanoate into peptide sequences yields β -peptides . Because natural proteolytic enzymes (like pepsin, trypsin, and elastase) have active sites evolutionarily strictly tailored to the geometry of α -peptides, β -peptides exhibit near-total resistance to enzymatic degradation.
In a standard solution-phase coupling workflow, the Methyl 3-amino-5-methylhexanoate HCl salt is first neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA). The free amine is then coupled to the C-terminus of an N-protected amino acid using standard uronium-based coupling reagents (e.g., HATU or HBTU). The methyl ester acts as a robust C-terminal protecting group that can later be selectively saponified using LiOH in THF/Water when further chain elongation is required.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 71307027, Methyl 3-amino-5-methylhexanoate hydrochloride". PubChem. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5486971, Pregabalin". PubChem. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 53396052, 3-Amino-5-methylhexanoic acid hydrochloride". PubChem. URL:[Link]
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PubChemLite. "Methyl 3-amino-5-methylhexanoate hydrochloride (C8H17NO2) Mass Spectrometry Data". University of Luxembourg. URL: [Link]
Sources
- 1. 3-Amino-5-methylhexanoic acid hydrochloride | C7H16ClNO2 | CID 53396052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemadvin.com [chemadvin.com]
- 3. chemscene.com [chemscene.com]
- 4. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl (3S)-3-amino-5-methylhexanoate - C8H17NO2 | CSSB00054261672 [chem-space.com]
- 6. PubChemLite - Methyl 3-amino-5-methylhexanoate hydrochloride (C8H17NO2) [pubchemlite.lcsb.uni.lu]
